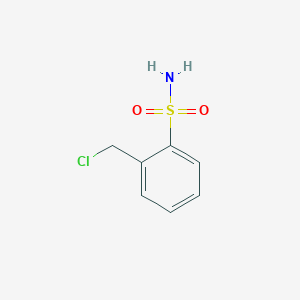

2-(Chloromethyl)benzenesulfonamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(chloromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTQKRCFMBXXIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Foundation: Significance of Benzenesulfonamide Scaffolds in Organic Synthesis

The benzenesulfonamide (B165840) moiety is a cornerstone in the design and synthesis of biologically active compounds. ontosight.aiontosight.ai This structural unit, characterized by a benzene (B151609) ring directly linked to a sulfonamide group (-SO2NH2), is a prominent feature in a multitude of therapeutic agents. nih.gov Its prevalence stems from its ability to engage in key molecular interactions, such as hydrogen bonding, and to serve as a stable, yet modifiable, core for constructing diverse molecular architectures.

The sulfonamide group itself is a critical pharmacophore, capable of binding to the active sites of various enzymes. nih.gov This has led to the development of numerous drugs, including antimicrobial, anti-inflammatory, and anticancer agents. ontosight.ai For instance, benzenesulfonamide derivatives have been extensively investigated as carbonic anhydrase inhibitors, a class of enzymes implicated in several physiological and pathological processes. rsc.orgnih.gov The ability to readily modify the benzene ring allows for the fine-tuning of a molecule's electronic and lipophilic properties, which can significantly influence its biological activity and pharmacokinetic profile. nih.gov

The versatility of the benzenesulfonamide scaffold is further highlighted by its use in the creation of compound libraries for drug discovery. nih.gov By serving as a central framework, a wide range of substituents can be introduced, leading to the generation of novel chemical entities with diverse pharmacological properties. This approach has been successfully employed in the development of new cytotoxic agents for cancer therapy and inhibitors of enzymes crucial for the survival of pathogens. rsc.orgnih.gov

The Reactive Arm: Role of Chloromethyl Functionalities in Chemical Transformations

The chloromethyl group (-CH2Cl) is a highly valuable functional group in organic synthesis, acting as a reactive "handle" for the introduction of new molecular fragments. nih.govresearchgate.net Its utility lies in the polarized carbon-chlorine bond, which makes the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity facilitates a variety of chemical transformations, most notably nucleophilic substitution reactions.

In the context of synthesizing derivatives, the chloromethyl group allows for the facile attachment of different moieties, such as amines, alcohols, thiols, and carbanions. ijsrst.com This is a fundamental strategy for building molecular complexity and accessing a diverse set of compounds from a common precursor. For example, the reaction of a chloromethyl group with an amine leads to the formation of an aminomethyl derivative, a common structural motif in many biologically active molecules.

The process of introducing a chloromethyl group onto an aromatic ring is known as chloromethylation, a key transformation in organic synthesis. byjus.com Once installed, the chloromethyl group can undergo a host of subsequent reactions, making it a pivotal intermediate in multi-step syntheses. The reactivity of the chloromethyl group can be modulated by the electronic nature of the aromatic ring to which it is attached, providing a degree of control over its synthetic utility.

A Compound of Interest: Overview of 2 Chloromethyl Benzenesulfonamide S Research Context

Strategies for Introducing the Chloromethyl Group

The introduction of the chloromethyl group onto the benzene (B151609) ring is a critical step in the synthesis of 2-(chloromethyl)benzenesulfonamide. This can be accomplished through various methods, each with its own advantages and limitations.

Direct Chloromethylation Techniques

Direct chloromethylation involves the introduction of a -CH₂Cl group onto an aromatic ring in a single step. The most common method for this transformation is the Blanc-Quelet reaction . This reaction utilizes formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride, to chloromethylate aromatic compounds. wikipedia.orgquimicaorganica.orgorganic-chemistry.org For the synthesis of 2-(chloromethyl)benzenesulfonamide, benzenesulfonamide would be the starting material. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophile is generated from the reaction of formaldehyde and HCl. stackexchange.com

The conditions for the Blanc-Quelet reaction can be harsh and may lead to the formation of diarylmethane byproducts, especially with activated aromatic rings. wikipedia.org Phenols and anilines, for instance, are generally not suitable substrates as they tend to undergo further uncontrolled alkylation. wikipedia.org

| Reaction | Starting Material | Reagents | Catalyst | Product | Reference |

| Blanc-Quelet Reaction | Benzene | Formaldehyde, Hydrogen Chloride | Zinc Chloride | Benzyl Chloride | wikipedia.orgquimicaorganica.org |

Nucleophilic Substitution on Halogenated Precursors

An alternative approach to introduce the chloromethyl group is through nucleophilic substitution on a precursor already bearing a different halogen at the benzylic position. For instance, a 2-(bromomethyl)benzenesulfonamide (B3034297) or 2-(iodomethyl)benzenesulfonamide could be converted to 2-(chloromethyl)benzenesulfonamide by reaction with a chloride salt, such as lithium chloride or sodium chloride. This reaction typically proceeds via an Sₙ2 mechanism. The success of this method depends on the availability of the corresponding halogenated precursors. The chloride-chloride exchange reaction in arenesulfonyl chlorides has been studied, indicating that nucleophilic substitution at the sulfur center is also a relevant process to consider in related structures. mdpi.comnih.gov

Conversion of Hydroxyl Methyl Groups to Chloromethyl Functionality

The chloromethyl group can also be generated from a corresponding hydroxymethyl group. A common and effective method for this transformation is the reaction of the 2-(hydroxymethyl)benzenesulfonamide (B1612767) with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). unite.edu.mk Thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture. sciencemadness.org This reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur of the thionyl chloride, followed by an internal Sₙ2 attack by the chloride ion.

A general procedure involves heating the alcohol with an excess of thionyl chloride, often with a catalytic amount of a base like pyridine (B92270). orgsyn.org

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| N-(hydroxymethyl) benzamide (B126) | Thionyl Chloride | Reflux | N-(chloromethyl) benzamide | ~90% | unite.edu.mk |

| 2-(p-Tolyl)propionic acid | Thionyl Chloride | Reflux, 3h | 2-(p-Tolyl)propionyl chloride | Not specified | orgsyn.org |

Synthesis of the Benzenesulfonamide Moiety

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines

The Sandmeyer reaction provides a versatile method for the introduction of a sulfonyl chloride group onto an aromatic ring, which can then be readily converted to the sulfonamide. nih.govgoogle.com This process starts with the diazotization of an aromatic amine, such as 2-amino-5-methylbenzenesulfonamide, using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl). The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the corresponding benzenesulfonyl chloride. nih.gov Subsequent amination with ammonia (B1221849) affords the desired benzenesulfonamide.

Recent advancements in this area have introduced the use of stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), which offers a safer and more practical alternative to gaseous sulfur dioxide. nih.govorganic-chemistry.org

| Starting Material | Reagents | Catalyst | Intermediate | Final Product | Yield | Reference |

| Aniline derivative | 1. NaNO₂, HCl2. SO₂, CuCl | Copper(I) Chloride | Aryl diazonium salt, Arylsulfonyl chloride | Arylsulfonamide | Varies | nih.govgoogle.com |

| (Hetero)aromatic amine | 1. t-BuONO, HCl2. DABSO, CuCl₂ | Copper(II) Chloride | (Hetero)arylsulfonyl chloride | (Hetero)arylsulfonamide (after amination) | Good to excellent | nih.govorganic-chemistry.org |

Sulfonation of Aromatic Rings

Direct sulfonation of an appropriately substituted aromatic ring is a common method for introducing the sulfonic acid group, which can then be converted to the sulfonamide. For the synthesis of 2-(chloromethyl)benzenesulfonamide, a potential starting material could be o-chlorotoluene. mdpi.com

The typical process involves two main steps:

Chlorosulfonation: The aromatic compound is treated with an excess of chlorosulfonic acid (ClSO₃H). This electrophilic aromatic substitution reaction directly introduces the sulfonyl chloride group (-SO₂Cl) onto the ring.

Amination: The resulting benzenesulfonyl chloride is then reacted with ammonia or an amine to form the corresponding sulfonamide. google.comgoogle.comresearchgate.net

The regioselectivity of the chlorosulfonation step is crucial and can be influenced by the directing effects of the substituents already present on the aromatic ring.

| Starting Material | Reagent 1 | Intermediate | Reagent 2 | Final Product | Reference |

| Ethylbenzene | Sulfuric acid, Phosphorus oxychloride | 4-Ethylbenzenesulfonyl chloride | Ammonium hydroxide | 4-Ethylbenzenesulfonamide | google.com |

| β-phenethylamine | Acetic anhydride, Chlorosulfonic acid | 4-(2-(Acetylamino)ethyl)benzenesulfonyl chloride | Ammonia | 4-(2-Aminoethyl)benzenesulfonamide (after hydrolysis) | google.com |

| 4-Methylbenzenesulfonyl chloride | 2-Aminophenol | - | - | N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide | researchgate.net |

Derivatization of Sulfonyl Chlorides

A cornerstone in the synthesis of benzenesulfonamides is the reaction of a sulfonyl chloride with an amine. google.com Sulfonyl chlorides, characterized by their reactive -SO₂Cl group, readily undergo nucleophilic attack by ammonia or primary and secondary amines to form the corresponding sulfonamide. google.com This reaction is a fundamental step in many synthetic pathways leading to a diverse array of sulfonamide-containing compounds. nih.govresearchgate.net

The reactivity of the sulfonyl chloride group makes it a versatile handle for introducing the sulfonamide moiety. However, this reactivity also necessitates careful control of reaction conditions to avoid hydrolysis of the sulfonyl chloride, which can occur in the presence of water and lead to the formation of the corresponding sulfonic acid, thereby reducing the yield of the desired sulfonamide. orgsyn.org

The general scheme for this transformation can be represented as:

R-SO₂Cl + 2 R'NH₂ → R-SO₂NHR' + R'NH₃⁺Cl⁻

Where R is an aryl group (such as a chloromethyl-substituted benzene ring) and R' can be hydrogen or an alkyl/aryl group. The use of an excess of the amine or the addition of a non-nucleophilic base is common to neutralize the HCl generated during the reaction.

Primary Sulfonamide Synthesis and Functionalization (Alkylation, Acylation, Arylation)

Primary sulfonamides, those with an unsubstituted -SO₂NH₂ group, are key intermediates in the synthesis of more complex sulfonamide derivatives. acs.org They are typically synthesized by the reaction of a sulfonyl chloride with ammonia. google.comacs.org Once formed, the primary sulfonamide can be further functionalized at the nitrogen atom. acs.orgthieme-connect.com

Alkylation: N-alkylation of primary sulfonamides can be achieved using various alkylating agents, such as alcohols, in the presence of a suitable catalyst. organic-chemistry.org This introduces an alkyl group onto the sulfonamide nitrogen, yielding a secondary sulfonamide.

Acylation: The reaction of a primary sulfonamide with an acylating agent, such as an acid chloride or anhydride, leads to the formation of an N-acylsulfonamide. This functionalization can be a key step in building more complex molecular architectures.

Arylation: The introduction of an aryl group onto the sulfonamide nitrogen, or N-arylation, is another important transformation. nih.govresearchgate.net This can be accomplished through various cross-coupling reactions, often catalyzed by transition metals like copper or palladium. organic-chemistry.orgresearchgate.net These methods allow for the construction of biaryl sulfonamides, which are of interest in medicinal chemistry. researchgate.net

The ability to perform these functionalizations on the primary sulfonamide group provides a powerful tool for creating a library of diverse sulfonamide derivatives from a common intermediate. nih.gov

Convergent and Divergent Synthetic Routes

The synthesis of complex molecules like 2-(chloromethyl)benzenesulfonamide and its derivatives often employs either convergent or divergent strategies. Convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then combined in the final steps. Divergent synthesis, on the other hand, starts from a common intermediate that is elaborated into a variety of related products.

Synthesis via Multi-Step Reaction Sequences

The construction of 2-(chloromethyl)benzenesulfonamide and related structures frequently necessitates multi-step reaction sequences. chegg.comsyrris.jp These sequences allow for the precise installation of the required functional groups on the benzene ring. For instance, a typical synthesis might start with a substituted benzene derivative and involve a series of reactions such as electrophilic aromatic substitution, functional group interconversion, and finally, the introduction of the sulfonamide and chloromethyl groups. nih.gov

A plausible, though not explicitly detailed for this specific compound in the provided results, multi-step synthesis could involve:

Chloromethylation: Introduction of the -CH₂Cl group onto a suitable benzene precursor. This can be a challenging step due to the reactive nature of the chloromethyl group.

Sulfonation: Introduction of the -SO₃H group onto the chloromethylated benzene ring.

Conversion to Sulfonyl Chloride: Transformation of the sulfonic acid group into the more reactive sulfonyl chloride (-SO₂Cl) using reagents like thionyl chloride or phosphorus pentachloride. google.com

Amination: Reaction of the sulfonyl chloride with ammonia to form the final 2-(chloromethyl)benzenesulfonamide. google.com

The order of these steps is crucial to avoid unwanted side reactions and to ensure the desired regiochemistry. Protecting groups may be employed to mask reactive functionalities during certain transformations.

Preparation of Chloromethyl-Substituted Oxadiazolylbenzenesulfonamides

The synthesis of more complex derivatives, such as chloromethyl-substituted oxadiazolylbenzenesulfonamides, highlights the modularity of synthetic approaches. These compounds would likely be assembled in a convergent manner, where a pre-formed chloromethyl-substituted benzenesulfonamide moiety is coupled with a heterocyclic component, in this case, an oxadiazole ring.

The synthesis of the oxadiazole ring itself can be achieved through various methods, often involving the cyclization of suitable precursors. Once the chloromethyl-benzenesulfonamide and the oxadiazole fragments are prepared, they can be linked together through a suitable chemical reaction, for example, a nucleophilic substitution or a cross-coupling reaction, depending on the available functional groups on each fragment.

Nucleophilic Substitution Reactions of the Chloromethyl Group

The benzylic chloride of the chloromethyl group in 2-(chloromethyl)benzenesulfonamide is a key site for nucleophilic attack. This reactivity is central to the derivatization of this compound, allowing for the introduction of a wide array of functional groups through substitution of the chlorine atom. These reactions typically proceed via an SN2 mechanism, where the accessibility of the primary carbon and the stability of the leaving chloride ion facilitate the substitution process.

Reactions with Amine Nucleophiles

The reaction of 2-(chloromethyl)benzenesulfonamide with amine nucleophiles is a fundamental method for the synthesis of N-substituted-2-(aminomethyl)benzenesulfonamides. Amines, acting as nucleophiles, readily displace the chloride ion to form a new carbon-nitrogen bond. nih.govnih.gov This reaction is versatile, accommodating a wide range of primary and secondary amines, as well as other nitrogen-containing nucleophiles like anilines and heterocyclic amines. rsc.orgdntb.gov.ua

The general reaction involves treating 2-(chloromethyl)benzenesulfonamide with an amine, often in the presence of a base to neutralize the hydrogen chloride formed during the reaction. nih.gov The choice of solvent and base can influence the reaction rate and yield. For instance, polar aprotic solvents are often employed to facilitate the SN2 pathway. acs.org The resulting N-substituted aminomethylbenzenesulfonamides are valuable intermediates in medicinal chemistry, serving as precursors for more complex molecular architectures. theses.cztheses.czrsc.orgnih.gov

Table 1: Examples of Nucleophilic Substitution with Amines

| Amine Nucleophile | Product | Reaction Conditions | Reference(s) |

|---|---|---|---|

| Piperazine | 2-((Piperazin-1-yl)methyl)benzenesulfonamide | Not specified | rsc.org |

| Aniline | 2-((Phenylamino)methyl)benzenesulfonamide | T3P coupling | rsc.org |

| 2-Aminothiazole | N-(Thiazol-2-yl)benzenesulfonamide derivatives | Sulfonylation followed by alkylation | theses.cz |

| Allylamine | N-Allyl-4-methylbenzenesulfonamide | K2CO3, THF, r.t. | acs.org |

| Various amines | N-Substituted benzamides | Not specified | dntb.gov.ua |

Reactions with Alcohol and Thiol Nucleophiles

Similar to amines, alcohols and thiols, or more potently their conjugate bases (alkoxides and thiolates), can act as nucleophiles to displace the chloride from the chloromethyl group. These reactions lead to the formation of ethers and thioethers, respectively.

The reaction with alcohols produces 2-((alkoxy)methyl)benzenesulfonamide derivatives. While alcohols are generally weaker nucleophiles than amines, the reaction can be effectively carried out, often under basic conditions to generate the more nucleophilic alkoxide ion. nih.govnih.gov The resulting ether linkage is a common structural motif in many biologically active compounds. For example, the synthesis of 2-hydroxyalkyl benzenesulfonamides has been reported, which are important pharmacophoric elements. acs.org

Thiol nucleophiles react with 2-(chloromethyl)benzenesulfonamide to yield 2-((alkylthio)methyl)benzenesulfonamide derivatives. nih.govnih.govresearchgate.netnih.gov Thiols are excellent nucleophiles, and these reactions typically proceed with high efficiency. beilstein-journals.org The resulting thioethers are stable and can serve as key intermediates for further synthetic transformations, including oxidation of the sulfur atom to sulfoxides or sulfones. researchgate.net In some cases, the reaction with certain sulfur nucleophiles can lead to the formation of thiosulfonates or disulfides. nih.gov

Table 2: Examples of Nucleophilic Substitution with Alcohols and Thiols

| Nucleophile | Product | Reaction Conditions | Reference(s) |

|---|---|---|---|

| Various thiols | 2-Alkylthio-N-(quinazolin-2-yl)benzenesulfonamide | Not specified | nih.gov |

| Mercaptoheterocycles | 2-Alkylthio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide | p-Toluenesulfonic acid, toluene (B28343) or p-dioxane | nih.govresearchgate.netnih.gov |

| Benzenesulfonohydrazides | Thiosulfonates and disulfides | 1 N HCl or HBr in acetic acid | nih.gov |

| Benzenesulfonamide | 2-Hydroxyalkyl benzenesulfonamide | In situ reduction of hemiaminal | acs.org |

| Amino acid alkyl esters | 2-(Alkoxy carbonyl alkyl) derivatives | Two-step process with POCl3 and triethylamine | researchgate.net |

Intramolecular Cyclization and Heterocycle Formation

The presence of both an electrophilic chloromethyl group and a nucleophilic sulfonamide moiety within the same molecule allows for intramolecular reactions, leading to the formation of various heterocyclic ring systems. These cyclization reactions are powerful tools for the construction of complex molecular scaffolds from relatively simple starting materials.

Formation of 1,2,3,4-Tetrahydroquinazoline Derivatives via o-Azaxylylene Intermediates

The synthesis of sulfonamide-derived 1,2,3,4-tetrahydroquinazoline derivatives can be achieved through intramolecular cyclization reactions. ibimapublishing.com A reported methodology involves the condensation of an aromatic sulfonyl chloride with 2-aminobenzylamine, followed by the formation of a Schiff base with an aldehyde. ibimapublishing.com Subsequent treatment with acetyl chloride generates an N-acylinium ion in situ. ibimapublishing.com This highly electrophilic intermediate then undergoes intramolecular cyclization under basic conditions, with the sulfonamide acting as the nucleophile, to yield highly substituted tetrahydroquinazolines. ibimapublishing.com While the provided references detail a pathway involving an N-acylinium ion intermediate, the formation of such heterocycles can also be conceptualized via o-azaxylylene intermediates under different reaction conditions, although specific examples for 2-(chloromethyl)benzenesulfonamide following this exact pathway were not identified in the searched literature.

Cyclization of 2-Methylbenzenesulfonamides to Benzo[e]thiazinone and Benzothiazole (B30560) Dioxides

Derivatives of 2-(chloromethyl)benzenesulfonamide are versatile precursors for the synthesis of sulfur-containing heterocycles such as benzo[e] theses.cznih.govthiazinone 1,1-dioxides and benzothiazole dioxides. For instance, dimeric 1,2-benzothiazine 1,1-dioxide scaffolds have been synthesized from related starting materials. nih.gov The synthesis of various new benzo[e] theses.cznih.govthiazine derivatives has also been described, highlighting the utility of this class of compounds. researchgate.net

Furthermore, the benzothiazole framework is accessible from precursors related to 2-(chloromethyl)benzenesulfonamide. The synthesis of benzothiazole sulfonamides and their applications have been a subject of investigation. theses.czresearchgate.net These syntheses often involve the condensation of 2-aminothiophenol (B119425) with various electrophiles or the cyclization of thioamides. nih.gov The resulting benzothiazole sulfonamides are of interest due to their potential biological activities, including as inhibitors of carbonic anhydrase. nih.gov The synthesis of benzothiazole sulfones and their subsequent chemical transformations have also been explored. theses.cz

Enantioselective Chloro-O-cyclization in Sulfonamide Scaffolds

The concept of enantioselective chloro-O-cyclization within sulfonamide scaffolds represents a sophisticated strategy for the synthesis of chiral heterocyclic compounds. While direct examples of enantioselective chloro-O-cyclization of 2-(chloromethyl)benzenesulfonamide were not prominently found, related cascade reactions have been reported that shed light on this type of transformation. For example, N-(2-polychloroethyl)arenesulfonamides, derived from N,N-dichlorosulfonamides, undergo a reaction cascade in the presence of mercaptoethanol. nih.gov This process involves the formation of chloroaziridine intermediates, which then undergo further recyclization and substitution, leading to the formation of sulfonamide-containing 1,4-oxathianes—a product of chloro-O-cyclization. nih.gov

The development of stereoselective reactions in sulfonamide chemistry is an active area of research. nih.gov While much of the focus has been on reactions at the sulfur atom or on adjacent carbon atoms, the principles of stereocontrol are applicable to cyclization reactions as well. mpg.de For instance, enantioselective radical cyclizations of α-chloroacetamides, which are structurally analogous to potential sulfonamide precursors, have been achieved using biocatalysts, demonstrating the feasibility of controlling stereochemistry in such cyclization processes. nih.gov The direct enantioselective α-chlorination of carbonyl compounds has also been developed, providing a means to introduce the necessary chirality for subsequent stereospecific cyclizations. nih.gov

Cyclization Leading to Oxadiazole Rings

The formation of oxadiazole rings is a significant transformation in heterocyclic chemistry, often yielding compounds with diverse biological activities. nih.gov While direct cyclization of 2-(chloromethyl)benzenesulfonamide to an oxadiazole ring is not prominently detailed in the searched literature, the synthesis of 1,3,4-oxadiazoles from various precursors provides insight into the potential mechanistic pathways. Generally, the synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives can be achieved by reacting hydrazide derivatives with carboxylic acids. researchgate.net

A common method involves the use of phosphorus oxychloride (POCl3) with a hydrazide and a carboxylic acid. researchgate.net Another approach is the conversion of amidoxime (B1450833) derivatives into 1,2,4-oxadiazoles. This can occur through the sequential synthesis of O-acylated amidoximes followed by cyclization. nih.gov A proposed mechanism for the formation of 1,3,4-oxadiazoles involves the N-acylation of a 5-substituted tetrazole, which then undergoes ring opening through nitrogen extrusion to form an N-acyl nitrilimine intermediate. This intermediate subsequently cyclizes to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov

These established methods for oxadiazole synthesis suggest that a derivative of 2-(chloromethyl)benzenesulfonamide, such as a corresponding hydrazide, could potentially undergo cyclization to form a benzenesulfonamide-substituted oxadiazole.

Intermolecular Coupling and Condensation Reactions

Reactions with Azomethine Imines

Azomethine imines are versatile 1,3-dipoles used in cycloaddition reactions to synthesize various nitrogen-containing heterocycles. rsc.org These reactions, often [3+2] cycloadditions, can be performed under thermal conditions or with catalysis. rsc.org The reaction of azomethine imines with various dipolarophiles, such as olefins and acetylenes, leads to the formation of pyrazolidines and pyrazolines. rsc.org

Recent research has also explored the [3+3] cycloaddition of azomethine imines with in situ generated nitrile oxides, expanding the scope of their reactivity to form N,O-heterocycles. rsc.org While a direct reaction between 2-(chloromethyl)benzenesulfonamide and an azomethine imine is not described, the electrophilic nature of the benzylic chloride in 2-(chloromethyl)benzenesulfonamide suggests it could potentially act as a dipolarophile in reactions with azomethine imines, leading to novel heterocyclic structures. The development of bioorthogonal reactions involving azomethine imines and isonitriles further underscores their utility in chemical synthesis under physiological conditions. nih.gov

Diazo Coupling Reactions for Benzenesulfonamide Derivatives

Diazo coupling reactions are fundamental in the synthesis of azo compounds, which are widely used as dyes. libretexts.org The reaction involves an electrophilic aromatic substitution where an arenediazonium salt reacts with an activated aromatic ring. libretexts.org The positive charge on the diazonium ion is delocalized over both nitrogen atoms, allowing for coupling with nucleophiles at the terminal nitrogen to form neutral azo compounds. libretexts.org

The synthesis of benzenesulfonamide derivatives through diazo coupling typically involves the reaction of a diazonium salt with a suitable aromatic amine or phenol. mdpi.com For instance, the coupling of a 4-sulfobenzenediazonium salt with cyclic amines has been reported to yield triazene (B1217601) derivatives. mdpi.com The reaction conditions, such as pH and the nature of the substituents on the aromatic rings, play a crucial role in the outcome of the reaction. nih.gov While a specific diazo coupling reaction involving 2-(chloromethyl)benzenesulfonamide as the coupling partner is not detailed, it is conceivable that a diazotized derivative of an aminobenzenesulfonamide could react with an activated aromatic compound, or that an amino-substituted derivative of 2-(chloromethyl)benzene could be diazotized and coupled.

Other Significant Transformations

Sulfonamide Reduction Reactions

The reduction of sulfonamides is a key transformation in organic synthesis. Aryl diazonium salts, which can be derived from the corresponding amines, can be reduced to hydrazines using mild reducing agents like sodium bisulfite, stannous chloride, or zinc dust. libretexts.org Another significant reduction is the reductive removal of an amino or nitro group, which can be achieved by treating the corresponding aryl diazonium salt with hypophosphorous acid (H₃PO₂). libretexts.org This reaction likely proceeds through a radical mechanism and is a valuable tool for the synthesis of polysubstituted benzene derivatives. libretexts.org While there is no specific mention of the reduction of the sulfonamide group in 2-(chloromethyl)benzenesulfonamide in the provided search context, these general methods for the reduction of related functionalities are well-established in organic chemistry.

Wittig Reactions with Aldehydes on Derived Phosphonium (B103445) Salts

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds. wikipedia.orgmnstate.edu The process for utilizing 2-(Chloromethyl)benzenesulfonamide in a Wittig-type olefination involves a two-step sequence: first, the synthesis of a phosphonium salt, and second, the reaction of the derived ylide with an aldehyde. udel.edu

Phosphonium Salt Formation

The initial step is the conversion of 2-(Chloromethyl)benzenesulfonamide into its corresponding triphenylphosphonium salt. This is achieved through a standard nucleophilic substitution (Sₙ2) reaction. Triphenylphosphine (B44618), a good nucleophile, attacks the electrophilic benzylic carbon, displacing the chloride leaving group. alfa-chemistry.com The reaction is typically performed by refluxing the two reactants in a suitable solvent like chloroform (B151607) or toluene. alfa-chemistry.com The resulting product, 2-(sulfamoyl)benzyltriphenylphosphonium chloride, is a stable salt that can be isolated and stored. alfa-chemistry.com

Ylide Generation and Reaction with Aldehydes

The phosphonium salt is then deprotonated using a base to generate the key reactive intermediate, a phosphorus ylide (or phosphorane). udel.edumdpi.com The proton on the carbon adjacent to the positively charged phosphorus atom is acidic due to the electron-withdrawing effects of both the phosphonium group and the ortho-sulfonamide substituent on the benzene ring. A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is typically required to effect this deprotonation in an anhydrous solvent like tetrahydrofuran (B95107) (THF). wikipedia.org

The resulting ylide is a potent nucleophile that readily attacks the carbonyl carbon of an aldehyde. This leads to a [2+2] cycloaddition, forming a four-membered ring intermediate known as an oxaphosphetane. wikipedia.org This intermediate is unstable and spontaneously decomposes to yield the final products: the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction. mdpi.com

The stereochemical outcome of the Wittig reaction is dependent on the stability of the ylide. Ylides stabilized by adjacent electron-withdrawing groups, known as stabilized ylides, generally lead to the formation of (E)-alkenes (trans). wikipedia.orgmdpi.com Given the electron-withdrawing nature of the benzenesulfonamide moiety, the ylide derived from 2-(sulfamoyl)benzyltriphenylphosphonium chloride is considered to be stabilized or at least semi-stabilized. Therefore, its reaction with aldehydes is expected to show a preference for the (E)-isomer of the resulting stilbene-like products.

The table below illustrates the expected products from the Wittig reaction between the ylide derived from 2-(Chloromethyl)benzenesulfonamide and various representative aldehydes.

Table 1: Representative Wittig Reactions with Derived Phosphonium Ylide

| Aldehyde Reactant | Chemical Name | Expected Alkene Product Structure | Expected Alkene Name |

|---|---|---|---|

| Benzaldehyde | Benzaldehyde |  |

2-(2-phenylethenyl)benzenesulfonamide |

| 4-Methoxybenzaldehyde | 4-Methoxybenzaldehyde |  |

2-[2-(4-methoxyphenyl)ethenyl]benzenesulfonamide |

| Butyraldehyde | Butanal |  |

2-(hex-1-en-1-yl)benzenesulfonamide |

| Cyclohexanecarboxaldehyde | Cyclohexanecarboxaldehyde |  |

2-(2-cyclohexylvinyl)benzenesulfonamide |

Reactivity of Chloromethyl Ketone Moieties as Alkylating Agents

While 2-(Chloromethyl)benzenesulfonamide is a sulfonamide and not a ketone, its chloromethyl group exhibits significant reactivity as an alkylating agent, analogous to the electrophilic nature of α-haloketones. The carbon atom of the chloromethyl group is electrophilic and susceptible to nucleophilic attack, making the compound a versatile reagent for introducing the 2-(sulfamoyl)benzyl moiety onto various substrates.

The primary mechanism for this reactivity is a bimolecular nucleophilic substitution (Sₙ2) reaction. alfa-chemistry.com The benzylic carbon is activated towards attack because chloride is an effective leaving group and the adjacent aromatic ring helps to stabilize the Sₙ2 transition state. This reactivity allows 2-(Chloromethyl)benzenesulfonamide to serve as an alkylating agent for a wide range of nucleophiles.

Reactions with Nucleophiles

The electrophilic chloromethyl group can react with various classes of nucleophiles, including those centered on nitrogen, oxygen, and sulfur atoms.

N-Alkylation: Amines and other nitrogen-based nucleophiles can displace the chloride to form a new carbon-nitrogen bond. For example, reaction with a primary or secondary amine yields the corresponding N-substituted 2-(aminomethyl)benzenesulfonamide. This reaction is fundamental for building more complex sulfonamide-containing structures.

O-Alkylation: Oxygen nucleophiles, such as alkoxides or phenoxides, react to form ethers. Treatment of 2-(Chloromethyl)benzenesulfonamide with sodium methoxide, for instance, would produce 2-(methoxymethyl)benzenesulfonamide.

S-Alkylation: Sulfur nucleophiles, which are typically potent, readily react. Thiolates will attack the benzylic carbon to form thioethers, yielding products like 2-[(R-sulfanyl)methyl]benzenesulfonamide.

The efficiency of these alkylation reactions depends on factors such as the strength of the nucleophile, the reaction solvent, and the temperature. The table below summarizes the expected products from the reaction of 2-(Chloromethyl)benzenesulfonamide with representative nucleophiles.

Table 2: Alkylation Reactions of 2-(Chloromethyl)benzenesulfonamide

| Nucleophile | Type | Product Structure | Product Class |

|---|---|---|---|

| Ammonia (NH₃) | N-Nucleophile |  |

Primary Amine |

| Piperidine | N-Nucleophile |  |

Tertiary Amine |

| Sodium Methoxide (NaOCH₃) | O-Nucleophile |  |

Methyl Ether |

| Sodium Thiophenoxide (NaSPh) | S-Nucleophile |  |

Thioether |

Role As a Synthetic Building Block in Complex Molecular Design

Precursor for Nitrogen-Containing Heterocyclic Systems

The inherent reactivity of the chloromethyl group in 2-(chloromethyl)benzenesulfonamide serves as a powerful tool for electrophilic substitution and cyclization reactions. This reactivity, coupled with the directing and modifying effects of the benzenesulfonamide (B165840) group, enables the construction of a multitude of heterocyclic scaffolds.

Benzimidazole (B57391) Derivatives

While direct synthesis of benzimidazole derivatives from 2-(chloromethyl)benzenesulfonamide is not extensively documented, its structural motif is often incorporated into more complex benzimidazole-containing molecules. A common strategy involves the initial synthesis of 2-chloromethyl-1H-benzimidazole, which can then be reacted with various nucleophiles. For instance, 2-chloromethyl-1H-benzimidazole can be prepared by the condensation of o-phenylenediamine (B120857) with chloroacetic acid. nih.gov Subsequently, this intermediate can be utilized to synthesize a variety of derivatives. Although not a direct use of 2-(chloromethyl)benzenesulfonamide, this highlights the importance of the chloromethyl functionality in the synthesis of benzimidazole derivatives that may also feature a sulfonamide group introduced through other synthetic steps. nih.gov

The synthesis of benzimidazole-sulfonyl hybrid scaffolds often involves reacting a benzimidazole core with a sulfonyl chloride derivative under standard reaction conditions. nih.gov This approach allows for the introduction of the benzenesulfonamide moiety onto a pre-formed benzimidazole ring system.

Quinazoline (B50416) Derivatives

The synthesis of quinazoline derivatives bearing a sulfonamide group often involves multi-step reaction sequences where the quinazoline core is constructed first, followed by the introduction of the sulfonamide moiety, or vice-versa. While direct routes starting from 2-(chloromethyl)benzenesulfonamide are not prominently reported, the synthesis of quinazolinone-benzenesulphonamide derivatives has been achieved through the cyclocondensation of 4-isothiocyanatobenzenesulfonamide (B1195122) with 2-amino-3-methoxybenzoic acid. nih.gov This resulting 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl) benzenesulphonamide can then undergo further modifications at the 2-position. nih.gov

Another approach involves the synthesis of N-(quinazolin-4-yl)benzenesulfonamides from readily available 4-chloroquinazoline (B184009) derivatives. nih.gov This highlights the modularity of quinazoline synthesis, where the benzenesulfonamide portion can be introduced at various stages of the synthetic pathway.

Oxadiazole Derivatives

2-(Chloromethyl)benzenesulfonamide serves as a valuable precursor for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. A key synthetic strategy involves the reaction of a hydrazide with triethyl orthochloroacetate to form a 2-(chloromethyl)-1,3,4-oxadiazole (B1363541) intermediate. bohrium.com This intermediate can then undergo further reactions. For example, 2,4-dichloro-5-(carbazoyl)benzenesulfonamide can be cyclized with 2-chloro-1,1,1-trimethoxyethane (B51130) to yield 2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole, which can then be further functionalized.

The synthesis of 1,3,4-oxadiazole benzenesulfonamide hybrids is a field of active research, with various strategies employed to link the two moieties. nih.gov These methods often involve the cyclization of a benzenesulfonamide-containing hydrazide.

Table 1: Synthesis of 2-(Chloromethyl)-1,3,4-oxadiazole Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2,4-dichloro-5-(carbazoyl)benzenesulfonamide | 2-chloro-1,1,1-trimethoxyethane | 2-(chloromethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole |

Triazole and Pyrazole (B372694) Conjugates

The reactive chloromethyl group of 2-(chloromethyl)benzenesulfonamide makes it a suitable substrate for the synthesis of triazole and pyrazole conjugates. The formation of a triazole ring can be achieved via click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition. In this approach, an azide-containing benzenesulfonamide can be reacted with an alkyne to form the 1,2,3-triazole ring. nih.gov

For pyrazole synthesis, a common method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. While a direct one-pot synthesis from 2-(chloromethyl)benzenesulfonamide is not typical, this starting material can be used to introduce the benzenesulfonamide moiety onto a pre-existing pyrazole scaffold or a precursor. For instance, pyrazolylbenzenesulfonamide derivatives have been synthesized and evaluated for their biological activities. nih.gov

Table 2: Synthesis of Triazole and Pyrazole Conjugates

| Heterocycle | General Synthetic Approach | Key Intermediates | Reference |

|---|---|---|---|

| 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition | Azido-benzenesulfonamide, Alkyne | nih.gov |

Thiazole (B1198619) Derivatives

The synthesis of thiazole derivatives often utilizes the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. nih.gov While 2-(chloromethyl)benzenesulfonamide is not an α-haloketone, its chloromethyl group can be leveraged in similar condensation reactions. For instance, 2-chloro-N-(4-sulfamoylphenyl)acetamide, which can be derived from a sulfonamide precursor, is a key intermediate in the synthesis of various thiazole derivatives bearing a sulfonamide moiety. nih.goviaea.org This intermediate can react with thiourea (B124793) to form 4-((2-aminothiazol-4-yl) amino) benzenesulfonamide. nih.gov

The versatility of this approach allows for the creation of a wide range of substituted thiazole-sulfonamide hybrids with potential applications in medicinal chemistry. researchgate.net

Table 3: Synthesis of Thiazole Derivatives

| Starting Material | Reagent | Product | Reference |

|---|

Pyridine-Containing Sulfonamide Isomers

The synthesis of pyridine (B92270) rings bearing a sulfonamide group can be achieved through various multicomponent reactions. One common approach involves the reaction of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and a sulfonamide-containing precursor in the presence of a catalyst. nih.gov For example, new pyridines with a sulfonamide moiety have been synthesized via a cooperative vinylogous anomeric-based oxidation mechanism. nih.gov

While a direct, single-step synthesis of various pyridine-containing sulfonamide isomers from 2-(chloromethyl)benzenesulfonamide is not a standard method, the reactive nature of the chloromethyl group allows for its use in alkylation reactions of pre-formed pyridine rings or their precursors, thereby introducing the benzenesulfonamide moiety into the final structure. The synthesis of heteroaryl sulfonamides from organozinc reagents and 2,4,6-trichlorophenyl chlorosulfate (B8482658) also presents a viable route to pyridine-sulfonamides. mit.edu

Utility in Medicinal Chemistry Scaffold Construction

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. The introduction of a chloromethyl group, as seen in 2-(Chloromethyl)benzenesulfonamide, significantly enhances its utility, transforming it from a simple aromatic sulfonamide into a highly adaptable component for constructing complex drug candidates. The reactivity of the benzylic chloride allows for facile nucleophilic substitution reactions, enabling the attachment of diverse functional groups and the elaboration of the molecular framework.

Design and Synthesis of Sulfonamide-Containing Drug Candidates

The sulfonamide functional group is a cornerstone in drug discovery, and 2-(Chloromethyl)benzenesulfonamide serves as a key starting material for a variety of drug candidates, particularly in oncology. The compound's utility lies in its role as an alkylating agent, where the chloromethyl group readily reacts with nucleophiles such as amines, alcohols, and thiols to form more complex structures. This reactivity is crucial for building libraries of compounds for screening and for the rational design of targeted therapies.

A significant application is in the synthesis of inhibitors for enzymes like carbonic anhydrase IX (CA IX), which is overexpressed in many hypoxic tumors and contributes to the acidic microenvironment that promotes cancer progression. By using 2-(Chloromethyl)benzenesulfonamide as a scaffold, chemists can synthesize derivatives that specifically target and inhibit CA IX, disrupting pH regulation within tumor cells and leading to reduced cell proliferation and apoptosis. The synthesis of novel benzenesulfonamide derivatives has yielded compounds with potent, low nanomolar inhibitory potential against cancer-related carbonic anhydrase isoforms. nih.gov Furthermore, research into benzenesulfonamide derivatives has led to the discovery of potent tubulin-targeting agents, with some compounds demonstrating significant anti-proliferative activity against multiple cancer cell lines, including drug-resistant strains. nih.gov

Table 1: Representative Anticancer Activity of Benzenesulfonamide Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Benzenesulfonamide Derivative (BA-3b) | K562 (Leukemia) | 0.007 µM | nih.gov |

| Benzenesulfonamide Derivative (BA-3b) | A549 (Lung) | 0.015 µM | nih.gov |

| Benzenesulfonamide Derivative (BA-3b) | HCT-116 (Colon) | 0.012 µM | nih.gov |

| Benzenesulfonamide-substituted Diarylpyrazole (48) | A549 (Lung) | 0.78 µM | rsc.org |

| Thiazolone-Benzenesulfonamide (4h) | MDA-MB-231 (Breast) | 1.52 µM | scienceopen.com |

This table presents data for related benzenesulfonamide derivatives to illustrate the potential of the scaffold in anticancer drug design. IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

The reactive chloromethyl group is instrumental in these syntheses, allowing for the strategic introduction of various pharmacophores to optimize binding affinity, selectivity, and pharmacokinetic properties. This modular approach is a hallmark of modern drug discovery, and 2-(Chloromethyl)benzenesulfonamide is an exemplary tool in this paradigm.

Development of Bioisosteric Replacements

Bioisosterism, the strategy of replacing one functional group with another that has similar physicochemical properties to retain or enhance biological activity, is a fundamental concept in medicinal chemistry. The benzenesulfonamide moiety, the core of 2-(Chloromethyl)benzenesulfonamide, is a well-established non-classical bioisostere for the carboxylic acid group. nih.govnih.gov This substitution is advantageous because sulfonamides are generally more stable metabolically and can have improved pharmacokinetic profiles compared to carboxylic acids. nih.gov

The sulfonamide group (-SO₂NH-) can mimic the hydrogen bonding pattern of a carboxylic acid (-COOH) and, due to its tetrahedral geometry, can also act as a transition-state analog for amide bond hydrolysis, making it a valuable replacement in the design of protease inhibitors. nih.gov In the context of 2-(Chloromethyl)benzenesulfonamide, the scaffold can be envisioned as a bioisosteric replacement for a 2-(chloromethyl)benzoic acid or a related benzamide (B126) in a lead compound. This allows medicinal chemists to explore new chemical space while maintaining key binding interactions. For instance, replacing a carboxylic acid with a sulfonamide can alter a compound's acidity, lipophilicity, and membrane permeability, which can be fine-tuned to optimize drug-like properties. nih.govprismbiolab.com

In the design of novel anticancer agents, cyclic linkers like 1,3,5-triazine (B166579) have been used as bioisosteric replacements for more traditional linear linkers in benzenesulfonamide-based inhibitors of carbonic anhydrase IX, demonstrating that bioisosteric strategies can be applied to different parts of the molecule to enhance activity. nih.gov

Synthesis of Sulfonylureas

The sulfonylurea functional group, characterized by a sulfonyl group attached to a urea (B33335) moiety, is a critical pharmacophore found in both medicinal and agricultural chemistry. wikipedia.org While widely known for their use as antidiabetic agents, sulfonylureas also exhibit a range of other biological activities. drugs.comnih.govrxlist.com The synthesis of sulfonylureas typically involves the reaction of a sulfonamide with an isocyanate or a carbamate (B1207046) precursor. nih.gov

2-(Chloromethyl)benzenesulfonamide provides a direct precursor to a class of sulfonylureas. The sulfonamide nitrogen can react with various isocyanates to generate a library of sulfonylurea derivatives. This pathway is significant in drug discovery, as demonstrated by the development of sulfonylurea bioisosteres of carboxylic acids as antagonists for the CXCR2 receptor, which is implicated in inflammatory diseases. nih.gov This indicates the potential for creating novel therapeutics beyond the traditional scope of antidiabetic agents. The presence of the chloromethyl group offers a subsequent handle for further diversification, allowing for the creation of bifunctional molecules or for tethering the sulfonylurea to other scaffolds.

Applications Beyond Pharmaceuticals

The utility of 2-(Chloromethyl)benzenesulfonamide is not confined to the realm of medicine. Its inherent reactivity and the robust nature of the sulfonamide group make it a valuable intermediate in other areas of chemical science, notably in the development of agrochemicals and the synthesis of novel materials.

Development of Agrochemicals (e.g., Herbicidal Agents)

In agriculture, the sulfonylurea class of compounds represents some of the most potent and widely used herbicides. wikipedia.org These herbicides act by inhibiting acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants, but not in animals, which accounts for their high selectivity. researchgate.net

Benzenesulfonamide derivatives are key precursors for these agrochemicals. For example, chlorsulfuron (B1668881) and bensulfuron-methyl (B33747) are commercial herbicides built upon a benzenesulfonylurea core. nih.gov The synthesis of these herbicides often starts from a substituted benzenesulfonamide. Research has shown that novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives exhibit significant herbicidal activity against various weeds at low application rates. nih.govepa.gov The synthesis of such compounds highlights the importance of the benzenesulfonamide scaffold in creating effective crop protection agents. The chloromethyl group on 2-(Chloromethyl)benzenesulfonamide can be used to synthesize a variety of herbicidal compounds, including chloroacetamide derivatives which also target very-long-chain fatty acid synthesis in weeds. ekb.eg

Table 2: Herbicidal Activity of Representative Benzenesulfonamide Derivatives

| Compound | Target Weed | Activity Level | Reference |

| Compound II7 | Velvet leaf, Barnyard grass | Efficient control at 37.5 g/ha | nih.gov |

| Compound 2h | Dayflower, Nightshade | Effective control | epa.gov |

| Chlorsulfuron | Various broadleaf weeds | High activity | nih.gov |

| Diethylamino-substituted chlorsulfuron derivatives | Various weeds | High herbicidal activity | nih.gov |

This table showcases the herbicidal efficacy of related benzenesulfonamide compounds to demonstrate the scaffold's importance in agrochemical development.

Contributions to Materials Science

The reactivity of the chloromethyl group in 2-(Chloromethyl)benzenesulfonamide makes it a valuable monomer or cross-linking agent in materials science. This functionality allows for its incorporation into polymers to create functional materials with specific, tailored properties. For instance, related chloro-functionalized compounds can be used to synthesize specialized coatings and polymers.

The ability of the chloromethyl group to undergo polymerization and cross-linking reactions can be exploited to enhance properties such as:

Adhesion: The polar sulfonamide group can improve adhesion to various substrates.

Corrosion Resistance: The incorporation of this stable aromatic sulfonamide can enhance the protective properties of coatings.

Thermal Stability: The rigid benzene (B151609) ring and the stable sulfonamide linkage contribute to the thermal robustness of the resulting polymer.

While direct, large-scale industrial applications of 2-(Chloromethyl)benzenesulfonamide in materials are not extensively documented in mainstream literature, its potential is clear from studies on analogous structures. For example, 2-chloromethyl-1H-benzimidazole derivatives are employed in materials science for their ability to participate in polymerization reactions to impart thermal stability and flame retardancy to polymers like PVC. ijpsjournal.com This suggests a similar potential for 2-(Chloromethyl)benzenesulfonamide in creating advanced materials.

Table 3: Potential Contributions to Material Properties

| Property | Contribution from 2-(Chloromethyl)benzenesulfonamide |

| Polymerization | The chloromethyl group acts as a reactive site for polymerization. |

| Cross-linking | Can be used to form networks within polymers, enhancing rigidity. |

| Thermal Stability | The aromatic ring and sulfonamide group can increase the degradation temperature of materials. |

| Adhesion/Coatings | The polar nature of the sulfonamide can improve surface adhesion. |

| Flame Retardancy | The presence of chlorine and sulfur can contribute to flame-retardant properties. |

Medicinal Chemistry Research: Structure Activity Relationships and Mechanistic Insights

Principles of Drug Design with Sulfonyl and Chloromethyl Groups

The design of bioactive molecules often involves the introduction of specific chemical groups to modulate their properties. The sulfonyl and chloromethyl groups are prime examples of functionalities that can significantly influence a compound's behavior in a biological system.

Hydrogen Bonding Potential of Sulfonyl Groups

The sulfonyl group is a potent hydrogen bond acceptor, a characteristic that is frequently exploited in drug design to enhance binding affinity to target proteins. sioc-journal.cnsemanticscholar.orgresearchgate.net The two oxygen atoms of the sulfonyl group can participate in hydrogen bonding interactions with suitable donor groups on a biological target, such as the amino acid residues within an enzyme's active site. sioc-journal.cnsemanticscholar.orgnih.gov This ability to form strong, directional interactions is a key factor in the high affinity of many sulfonamide-based drugs for their targets. nih.gov

The geometry of the sulfonamide group is typically tetrahedral, which allows the oxygen atoms to form hydrogen bonds in multiple dimensions. nih.gov This three-dimensional interaction capability can lead to a more stable drug-receptor complex. nih.gov While the sulfonyl group itself does not act as a hydrogen bond donor, a monosubstituted sulfonamide can provide an additional hydrogen bond donor, further increasing its interaction potential. researchgate.net The hydrogen-bonding patterns of sulfonamides have been extensively studied, revealing preferences for specific donor and acceptor atoms in various crystalline structures. nih.gov

Modulation of Polarity and Metabolic Stability by Sulfonyl Introduction

Furthermore, the sulfonyl group is structurally stable and can enhance the metabolic stability of a drug. sioc-journal.cn By strategically placing a sulfonyl group at a metabolically vulnerable site within a molecule, chemists can block metabolic pathways that would otherwise lead to rapid degradation of the compound. sioc-journal.cn This can prolong the drug's duration of action and improve its pharmacokinetic profile, ultimately leading to higher bioavailability. sioc-journal.cn The optimization of metabolic stability is a critical aspect of modern drug design, and the sulfonyl group is a valuable tool in achieving this goal. nih.govnih.gov

Impact of Chloroacetyl and Chloromethyl Moieties on Reactivity and Biological Activity

The inclusion of chloroacetyl and chloromethyl groups in a molecule introduces a reactive center that can significantly influence its biological activity. The carbon-chlorine bond in these moieties can be susceptible to nucleophilic attack, a property that can be harnessed for therapeutic benefit. nih.gov For example, the synthesis of various biologically active compounds, such as quinazolinone derivatives, has utilized chloroacetyl chloride as a reactant. nih.gov

Mechanism-Based Enzyme Inhibition Studies

The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore for the inhibition of various enzymes, most notably carbonic anhydrases. The specific substituents on the benzene (B151609) ring play a crucial role in determining the potency and selectivity of inhibition.

Carbonic Anhydrase Inhibition (CAI)

Benzenesulfonamides are a major class of carbonic anhydrase inhibitors (CAIs). nih.gov The inhibitory activity of these compounds is largely dependent on the electronic properties of the sulfonamide group, which can be influenced by substituents on the benzene ring. nih.gov The sulfonamide group acts as a zinc-binding group (ZBG), mimicking the tetrahedral transition state of the enzyme's natural substrate, bicarbonate. researchgate.net

Isoform Selectivity Studies

A significant challenge in the development of CAIs is achieving selectivity for specific carbonic anhydrase (CA) isoforms. nih.govacs.org There are 15 known human α-CA isozymes, and while some are therapeutic targets, the inhibition of others can lead to undesirable side effects. synthical.com For example, effective inhibition of cancer-associated isoforms like CA IX and CA XII should ideally have minimal impact on the ubiquitously expressed CA I and II isoforms. researchgate.netnih.gov

Binding Mechanisms and Molecular Interactions

The benzenesulfonamide scaffold is a key structural motif in medicinal chemistry, capable of engaging in various non-covalent interactions with enzyme active sites. The inhibitory activity of benzenesulfonamide derivatives is often dictated by the specific interactions formed between the sulfonamide group and its substituents with the target protein. Molecular mechanics studies on the binding of benzenesulfonamides to enzymes like carbonic anhydrase have shown that the discrimination between inhibitors is largely governed by short-range van der Waals forces. researchgate.net

In the context of Glutathione S-transferase Omega-1 (GSTO1-1), docking studies have identified specific molecular interactions crucial for binding. For instance, with certain sulfonamide-based inhibitors, key interactions include hydrogen bonds with active site residues such as Val-72 and Ser-86. biorxiv.org The sulfonamide moiety itself can act as a hydrogen bond acceptor and donor, anchoring the inhibitor within the active site. The aromatic ring provides a platform for van der Waals and π-stacking interactions with hydrophobic residues in the binding pocket. The nature and position of substituents on the benzenesulfonamide ring are critical for determining selectivity and potency, as they can form additional favorable contacts or, conversely, create steric hindrance.

For dihydropteroate (B1496061) synthase (DHPS), the binding mechanism of sulfonamide inhibitors is characterized by their ability to mimic the natural substrate, p-aminobenzoic acid (pABA). nih.gov This mimicry allows them to act as competitive inhibitors, occupying the PABA binding site. nih.govchemscene.com The binding is further stabilized by interactions within the catalytic domain, and in some cases, the presence of the co-substrate pyrophosphate can enhance inhibitor binding by promoting an ordered conformation of the active site. acs.orgnih.gov

Protease Inhibition via Active Site Alkylation

The 2-(chloromethyl)benzenesulfonamide structure combines a benzenesulfonamide scaffold, known for its role in protease inhibition, with a reactive chloromethyl group, which can act as an alkylating agent. nih.gov The sulfonamide portion can direct the molecule to the active site of certain proteases, while the chloromethyl "warhead" can form a covalent bond with a nucleophilic residue, leading to irreversible inhibition.

The chloromethyl ketone moiety is a well-documented electrophile that reacts with active site nucleophiles, particularly the cysteine in cysteine proteases or the histidine in serine proteases. rsc.org For example, Tosyl phenylalanyl chloromethyl ketone (TPCK) is an irreversible inhibitor of the serine protease chymotrypsin, where the chloromethyl group reacts with the active site Histidine-57. rsc.org It also inhibits cysteine proteases by reacting with the active site cysteine to form a stable covalent bond. rsc.org

This mechanism of inhibition involves two steps: first, the inhibitor binds non-covalently to the enzyme's active site, a process guided by the inhibitor's core structure (the benzenesulfonamide portion). This initial binding orients the reactive chloromethyl group in proximity to a key nucleophilic residue. The second step is the alkylation reaction, where the nucleophile attacks the carbon of the chloromethyl group, displacing the chloride ion and forming a covalent adduct. rsc.org This covalent modification of the active site permanently inactivates the enzyme. The specificity of such inhibitors is determined by both the recognition elements of the core structure and the reactivity of the targeted nucleophile within the enzyme's active site.

Glyoxalase I Inhibition

The glyoxalase system, particularly the enzyme Glyoxalase I (Glo1), is a crucial cellular defense mechanism that detoxifies the harmful metabolite methylglyoxal (B44143) (MG). In many cancerous cells, Glo1 is overexpressed, allowing them to cope with increased glycolytic flux and the resulting high levels of MG. Inhibition of Glo1 leads to the accumulation of cytotoxic MG, which can trigger apoptosis, making Glo1 a viable target for anticancer therapy.

Benzenesulfonamide derivatives have been identified and developed as potent inhibitors of human Glo1. Structure-activity relationship (SAR) studies have been conducted to optimize this scaffold for Glo1 inhibition. For instance, a series of 1,4-benzenesulfonamide derivatives were synthesized and evaluated, leading to the identification of compounds with significant inhibitory activity.

Docking studies of these active benzenesulfonamide compounds have helped to illustrate their binding mode within the Glo1 active site. These inhibitors typically chelate the active site metal ion (often Zn²⁺) and form hydrogen bonds with key residues, effectively blocking substrate access and enzymatic activity. The discovery of potent benzenesulfonamide-based Glo1 inhibitors highlights their potential as effective antitumor agents.

| Compound Class | Target Enzyme | Inhibitory Mechanism | Therapeutic Rationale |

| 1,4-Benzenesulfonamide Derivatives | Glyoxalase I (Glo1) | Active site binding, metal chelation | Induction of apoptosis in cancer cells via methylglyoxal accumulation. |

Glutathione Transferase Omega-1 (GSTO1-1) Inhibition

Glutathione Transferase Omega-1 (GSTO1-1) is an enzyme implicated in inflammatory pathways through its role in activating interleukins. nih.govrsc.org It possesses a highly reactive cysteine residue in its active site, making it a target for covalent inhibitors. nih.gov Derivatives of benzenesulfonamide have been developed as potent inhibitors of GSTO1-1. nih.gov

Inhibitors based on the 2-(chloromethyl)benzenesulfonamide scaffold act as covalent inhibitors of GSTO1-1. nih.gov The mechanism involves the active-site cysteine residue (Cys32) acting as a nucleophile, attacking the electrophilic chloromethyl group of the inhibitor. nih.govrsc.org This results in the formation of a covalent thioether bond between the enzyme and the inhibitor, leading to irreversible inactivation. The initial non-covalent binding, driven by interactions of the benzenesulfonamide core with the enzyme's hydrophobic H-site and the glutathione-binding G-site, positions the chloromethyl group for efficient reaction with the cysteine. biorxiv.orgnih.gov Co-crystal structures of GSTO1-1 in complex with such inhibitors have confirmed this covalent labeling mechanism. nih.govrsc.org

| Inhibitor Class | Target Enzyme | Mechanism | Key Active Site Residue | Kinetic Parameter |

| Benzenesulfonamide Derivatives | GSTO1-1 | Covalent Alkylation | Cysteine (Cys32) | k_inact/K_I nih.govrsc.org |

Structure-Activity Relationship (SAR) Elucidation

The exploration of structure-activity relationships (SAR) is fundamental in medicinal chemistry for designing potent and selective inhibitors based on a lead compound. For benzenesulfonamide derivatives, including 2-(Chloromethyl)benzenesulfonamide, SAR studies provide critical insights into how chemical modifications influence biological activity. These investigations typically focus on the impact of substituents on the aromatic ring, the addition of "tail" moieties to the core structure, and the conformational preferences of the molecule.

Influence of Substituent Position and Nature

The biological activity of benzenesulfonamide derivatives can be significantly modulated by the position (ortho, meta, or para) and the electronic properties (electron-donating or electron-withdrawing) of substituents on the phenyl ring.

Research into various benzenesulfonamide analogs has demonstrated that these modifications directly impact the molecule's interaction with its biological target. For instance, in a series of thiosemicarbazide (B42300) derivatives, the position of a fluorine atom on the phenyl ring was a crucial determinant of antibacterial activity. mdpi.com The ortho-substituted isomer showed up to a five-fold increase in activity compared to its meta and para counterparts, highlighting the importance of substituent placement for optimal biological effect. mdpi.com

Similarly, studies on benzenesulfonamide inhibitors of carbonic anhydrase (CA) IX revealed that disubstitution and polysubstitution on the benzene ring are generally more advantageous for activity than monosubstitution. semanticscholar.org The nature of the substituent also plays a key role. With the exception of a nitro group, the incorporation of electron-donating groups, such as methoxy (B1213986) (-OCH3) or dimethylamino (-N(CH3)2), at the para-position was found to be more beneficial for inhibitory activity against CA IX than electron-withdrawing groups like chloro (-Cl) or carboxylic acid (-COOH). semanticscholar.org

Quantitative structure-activity relationship (QSAR) studies on benzenesulfonamide-3-pyridylethanolamines as β3-adrenergic receptor agonists further underscore the importance of the molecule's electrostatic potential and lipophilic nature, both of which are influenced by the substituents on the benzene ring. nih.gov

Table 1: Influence of Substituent Nature and Position on Carbonic Anhydrase IX (CA IX) Inhibition

| Compound ID | Substituent(s) | Position(s) | Nature of Substituent(s) | Inhibitory Activity (IC50 in nM) |

|---|---|---|---|---|

| 4e | Eugenol aldehyde derived | - | Electron-donating | 10.93 |

| 4g | Nitro | para | Electron-withdrawing | 16.96 |

| 4h | Vanillin derived | - | Electron-donating | 25.56 |

| - | Chloro | para | Electron-withdrawing | Less beneficial |

| - | Carboxylic acid | para | Electron-withdrawing | Less beneficial |

| - | Methoxy | para | Electron-donating | More beneficial |

| - | Dimethylamino | para | Electron-donating | More beneficial |

Source: Adapted from research findings on benzenesulfonamide derivatives. semanticscholar.org

Tail Approach in Inhibitor Design

The "tail approach" is a widely employed strategy in medicinal chemistry to enhance the potency and isoform selectivity of inhibitors. This method involves attaching a chemical moiety, or "tail," to the primary pharmacophore—in this case, the benzenesulfonamide group. The tail is designed to extend into and interact with regions of the target enzyme's active site that are located away from the core binding site.

This strategy has been particularly successful in the design of carbonic anhydrase inhibitors (CAIs). nih.govnih.gov The sulfonamide group itself acts as a "warhead," binding to the zinc ion in the enzyme's active site. nih.govnih.gov The tail, on the other hand, can form additional interactions (hydrophobic, hydrogen bonding, etc.) with amino acid residues at the entrance of the active site cavity. nih.gov Since the homology of these peripheral residues is lower among different CA isoforms, the tail can be modified to achieve selective inhibition of a specific isoform, such as the tumor-associated CA IX and CA XII, while sparing the ubiquitous CA I and II. nih.gov

The design of these tails can be quite diverse. For example, a "dual-tail" approach has been applied by hybridizing a benzenesulfonamide moiety with a 2,4-disubstituted thiopyrimidine, which serves as the tail. nih.govdoi.org This led to compounds with potent and selective inhibitory activity against different CA isoforms. nih.govdoi.org In another example, aliphatic sulfonic acid tails were incorporated onto a benzenesulfonamide scaffold via a 1,2,3-triazole linker to create membrane-impermeant inhibitors targeting extracellular CAs. mdpi.com The linker connecting the tail to the sulfonamide core, such as a ureido moiety, is also critical as it allows the molecule to adopt an optimal conformation within the enzyme's active site. nih.gov

Table 2: Inhibition Constants (Ki) of Tailed Benzenesulfonamide Derivatives against Human Carbonic Anhydrase (hCA) Isoforms

| Compound Series | Target Isoform | Tail Structure | Inhibition Constant (Ki) |

|---|---|---|---|

| Thiopyrimidine-Benzenesulfonamides | hCA II | 2,4-disubstituted thiopyrimidine | 1.72 nM (for compound 14h) |

| Thiopyrimidine-Benzenesulfonamides | hCA IX | 2,4-disubstituted thiopyrimidine | 7.4 nM (for compound 14a) |

| Thiopyrimidine-Benzenesulfonamides | hCA XII | 2,4-disubstituted thiopyrimidine | 4.67 nM (for compound 14l) |

| Benzylaminoethyureido-Tailed Benzenesulfonamides | hCA II | Ureidoethylaminobenzyl | 2.8–9.2 nM |

| Triazole Sulfonate Derivatives | hCA II | Propylsulfonate | 0.9–138.6 nM |

Source: Compiled from studies on tailed benzenesulfonamide inhibitors. nih.govnih.govdoi.orgmdpi.com

Conformation-Activity Relationships

The three-dimensional conformation of a benzenesulfonamide inhibitor is a critical factor governing its binding affinity and activity. The spatial arrangement of the sulfonamide "warhead," the phenyl ring, and any appended tails determines how well the molecule fits into the enzyme's active site and interacts with key residues.

X-ray crystallography and computational modeling studies have provided detailed insights into these conformation-activity relationships. nih.govresearchgate.net For benzenesulfonamide-based CAIs, crystallographic analysis reveals that the inhibitor binds with the nitrogen atom of the sulfonamide group coordinating to the Zn2+ ion in the active site. nih.gov An oxygen atom of the sulfonamide typically forms a hydrogen bond with the backbone nitrogen of the residue Thr199, further anchoring the inhibitor. nih.gov

The conformation of the "tail" is equally important. The flexibility or rigidity of the tail can influence inhibitory activity and isoform selectivity. researchgate.net For instance, the ureido linker in some tailed CAIs is thought to be particularly effective because it helps the entire molecule assume the most favorable conformation for binding within the enzyme's cavity. nih.gov Docking studies of TRPV1 antagonists based on a 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide scaffold showed that the binding mode and configuration of different regions of the molecule are crucial for its antagonistic activity. nih.gov Geometric optimization of inhibitors has shown that the energetic penalties for adopting a specific conformation in the active site are negligible compared to the favorable binding interactions gained. nih.gov These studies collectively demonstrate that a deep understanding of the conformational requirements for binding is essential for the rational design of potent and selective benzenesulfonamide-based inhibitors.

Computational and Theoretical Investigations

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding potential biological activity.

Prediction of Ligand-Enzyme Binding Modes

There are no specific studies detailing the prediction of ligand-enzyme binding modes for 2-(Chloromethyl)benzenesulfonamide. Research on other benzenesulfonamide (B165840) derivatives frequently employs molecular docking to elucidate their binding within the active sites of enzymes like carbonic anhydrase. nih.govresearchgate.net These studies often highlight the role of the sulfonamide group in coordinating with a zinc ion in the enzyme's active site, a characteristic interaction for this class of inhibitors. nih.gov However, without specific docking studies for 2-(Chloromethyl)benzenesulfonamide, its precise binding orientation and interaction patterns remain hypothetical.

Identification of Key Residue Interactions

Similarly, the identification of key amino acid residue interactions for 2-(Chloromethyl)benzenesulfonamide is not documented. For the broader benzenesulfonamide class, computational studies have successfully identified critical interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. nih.govresearchgate.net For instance, molecular dynamics simulations on other sulfonamides have revealed stable hydrogen bond interactions with residues like Gln92 and Thr200 in carbonic anhydrase IX. The specific residues that would form key interactions with 2-(Chloromethyl)benzenesulfonamide are yet to be determined through dedicated computational analysis.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity.

Development of Predictive Models

No QSAR models have been developed specifically for a series of compounds centered around the 2-(Chloromethyl)benzenesulfonamide scaffold. The development of such predictive models requires a dataset of structurally related compounds with measured biological activity, which is not available in the current literature for this specific molecule. General QSAR studies on benzenesulfonamides have been used to create models that predict anticancer or other biological activities based on various molecular descriptors. nih.govnih.gov

Chemometric Analysis and Cluster Analysis

Chemometric and cluster analyses are statistical methods used in QSAR to group compounds based on their structural or property similarities. There is no evidence of these analyses being performed on datasets including 2-(Chloromethyl)benzenesulfonamide.

Advanced Modeling Techniques for Conformational and Interaction Analysis

Advanced techniques like molecular dynamics (MD) simulations provide insights into the dynamic nature of ligand-receptor interactions and the conformational flexibility of molecules. nih.govnih.gov While MD simulations have been applied to understand the binding stability and mechanism of various benzenesulfonamide inhibitors, no such studies have been published for 2-(Chloromethyl)benzenesulfonamide. researchgate.net These analyses would be essential to understand its conformational preferences and the stability of its interactions with a biological target over time.

Future Research Directions and Unexplored Potential

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry continually seeks more efficient, cost-effective, and environmentally benign methods for producing valuable chemical entities. For 2-(Chloromethyl)benzenesulfonamide and its derivatives, future research will likely focus on developing novel and sustainable synthetic pathways.